1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol
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Overview
Description
1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is an organic compound that features a dimethylamino group, a furan ring, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol typically involves the reaction of 2-furylmethanol with 1-chloro-3-(dimethylamino)propan-2-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-furylmethanol attacks the electrophilic carbon of the chloro compound, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-one.
Reduction: Formation of 1-(dimethylamino)-3-(tetrahydrofurylmethoxy)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The furan ring may also play a role in binding to specific sites, influencing the compound’s overall effect.
Comparison with Similar Compounds
1-(Dimethylamino)-3-(2-thienylmethoxy)propan-2-ol: Similar structure but with a thiophene ring instead of a furan ring.
1-(Dimethylamino)-3-(2-pyridylmethoxy)propan-2-ol: Contains a pyridine ring instead of a furan ring.
Uniqueness: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring’s electron-rich nature can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-(dimethylamino)-3-(furan-2-ylmethoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11(2)6-9(12)7-13-8-10-4-3-5-14-10/h3-5,9,12H,6-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBXJZFFUCGIIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COCC1=CC=CO1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379570 |
Source
|
Record name | 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17946-08-6 |
Source
|
Record name | 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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